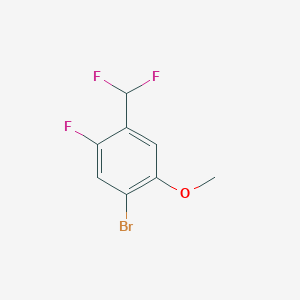
COc1cc(C(F)F)c(F)cc1Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a halogenated benzene derivative and is commonly known as 4-bromo-2,3,5,6-tetrafluorophenol. In
作用机制
The mechanism of action of COc1cc(C(F)F)c(F)cc1Br involves the inhibition of protein kinase CK2. This inhibition results in the inhibition of cell growth and survival, which is the basis for its anticancer activity. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
COc1cc(C(F)F)c(F)cc1Br has been found to exhibit several biochemical and physiological effects. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Additionally, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the major advantages of COc1cc(C(F)F)c(F)cc1Br for lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal compound for laboratory studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study its biological activity in aqueous environments.
未来方向
There are several future directions for research on COc1cc(C(F)F)c(F)cc1Br. One of the potential areas of research is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, COc1cc(C(F)F)c(F)cc1Br is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the activity of protein kinase CK2 and COX-2 has been identified as the basis for its anticancer and anti-inflammatory activities, respectively. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成方法
The synthesis of COc1cc(C(F)F)c(F)cc1Br involves the reaction of 4-bromo-2,3,5,6-tetrafluoroanisole with bromine in the presence of a catalyst. This reaction results in the formation of COc1cc(C(F)F)c(F)cc1Br as a white solid with a melting point of 96-99°C. This compound has been synthesized by several methods, including the use of palladium-catalyzed cross-coupling reactions and the use of bromine as a halogenating agent.
科学研究应用
COc1cc(C(F)F)c(F)cc1Br has been extensively studied for its potential applications in various fields. One of its most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Its ability to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival, has been identified as a potential mechanism of action for its anticancer activity.
属性
IUPAC Name |
1-bromo-4-(difluoromethyl)-5-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQINBJMRBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COc1cc(C(F)F)c(F)cc1Br | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


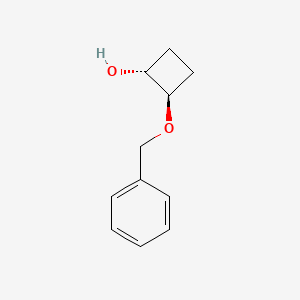

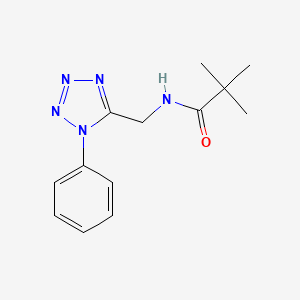
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
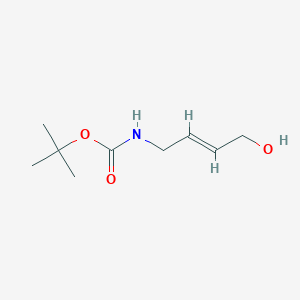

![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2618885.png)
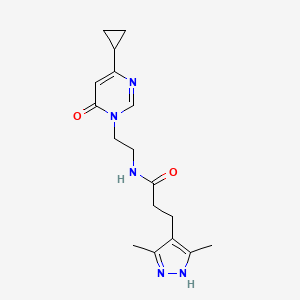

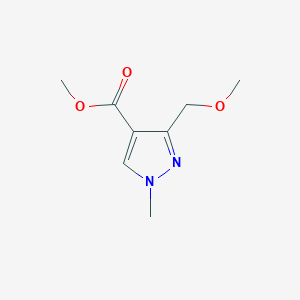
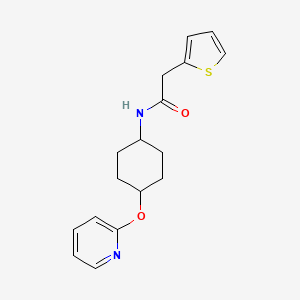
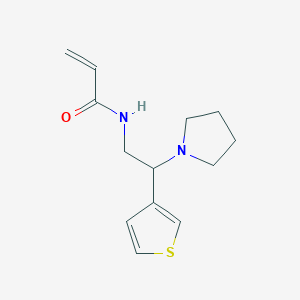
![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)